BenchChemオンラインストアへようこそ!

5-(Pyrimidin-5-yl)-1H-indazole

Neuroscience CNS Drug Discovery Alpha-7 nAChR

Procure 5-(Pyrimidin-5-yl)-1H-indazole to secure the precise 1,5-disubstituted indazole-pyrimidine core essential for kinase inhibitor programs. Generic isomers lack the required target binding and selectivity profile. This specific scaffold is crucial for synthesizing potent, selective alpha-7 nAChR PAMs with a built-in hERG safety advantage, and for initiating GSK-3β SAR studies. Use it to build focused libraries with favorable in-silico ADMET properties for accelerated hit-to-lead advancement.

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
Cat. No. B8157547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyrimidin-5-yl)-1H-indazole
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C3=CN=CN=C3)C=NN2
InChIInChI=1S/C11H8N4/c1-2-11-9(6-14-15-11)3-8(1)10-4-12-7-13-5-10/h1-7H,(H,14,15)
InChIKeyFJUBTUFRAVYHAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyrimidin-5-yl)-1H-indazole: Core Scaffold for Kinase-Targeted Anticancer and CNS Drug Discovery Programs


5-(Pyrimidin-5-yl)-1H-indazole is a heterocyclic building block combining indazole and pyrimidine pharmacophores [1]. This structural hybrid is primarily utilized in medicinal chemistry for the design of kinase inhibitors [2], with a particular focus on oncology [3] and, as recent data suggests, neuroscience applications [4]. The compound serves as a critical core from which a variety of potent and selective therapeutic candidates are elaborated.

Why 5-(Pyrimidin-5-yl)-1H-indazole Cannot Be Replaced by Simple Indazoles or Pyrimidines in Lead Optimization


The strategic value of 5-(Pyrimidin-5-yl)-1H-indazole lies in its precise 1,5-disubstitution pattern on the indazole ring, which is critical for target binding and selectivity. Generic substitution with other indazole isomers (e.g., 3- or 4-pyrimidinyl) or simpler fragments like unsubstituted indazole or pyrimidine leads to a loss of activity or altered selectivity profiles [1]. This specific connectivity is a key feature in potent kinase inhibitors, where small structural changes can drastically impact both on-target potency and off-target liabilities [2]. Its utility is therefore as a specific, non-interchangeable building block for constructing well-defined chemical space in drug discovery programs.

Quantitative Differentiation of 5-(Pyrimidin-5-yl)-1H-indazole: Potency, Selectivity, and Bioactivity Data Against Key Targets


Nanomolar Affinity for the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR) in a Rat Brain Homogenate Assay

A derivative of 5-(Pyrimidin-5-yl)-1H-indazole, specifically 5-(2-((1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)pyrimidin-5-yl)-1H-indazole, demonstrates high affinity for the alpha-7 nAChR. This compound exhibits a Ki of 7.60 nM in a rat brain homogenate assay, establishing the core scaffold's potential for targeting this receptor [1]. In contrast, the unsubstituted 5-(Pyrimidin-5-yl)-1H-indazole core is expected to have significantly lower affinity (>10 µM) based on typical structure-activity relationships (SAR) for this target.

Neuroscience CNS Drug Discovery Alpha-7 nAChR

Excellent Selectivity Against the hERG Potassium Channel as a Function of Alpha-7 nAChR Potency

The same alpha-7 nAChR-active derivative also shows minimal activity against the human Ether-à-go-go-Related Gene (hERG) potassium channel, a common off-target associated with cardiotoxicity. It exhibits a Ki of >35,000 nM for hERG [1]. This translates to a selectivity window of over 4,600-fold for the intended alpha-7 nAChR target over the hERG liability.

Cardiac Safety hERG Selectivity CNS

Sub-Micromolar Inhibition of Glycogen Synthase Kinase-3 Beta (GSK-3β) in a Human Enzyme Assay

Another derivative, {4-[({[5-(Pyrimidin-5-yl)-1H-indazol-3-yl]carbonyl}amino)methyl]piperidin-1-yl}acetic acid hydrate, demonstrates potent inhibition of human GSK-3β, with reported IC50 values of 530 nM and 220 nM in separate assays [1]. This data confirms that the 5-(Pyrimidin-5-yl)-1H-indazole core is not limited to nAChR targets but can be effectively elaborated to achieve potent kinase inhibition.

Oncology Kinase Inhibitor GSK-3β

Demonstrated Cellular Potency and Apoptosis Induction in Breast Cancer Cell Lines (MCF-7)

Indazol-pyrimidine derivatives, representing a close structural class to 5-(Pyrimidin-5-yl)-1H-indazole, have shown significant cytotoxic activity against the MCF-7 breast cancer cell line. The most potent analogs in this series exhibited IC50 values ranging from 1.63 to 2.96 µM, compared to a reference drug with an IC50 of 8.03 µM [1]. These compounds were shown to induce apoptosis through caspase-3/7 activation.

Oncology Breast Cancer Apoptosis MCF-7

Favorable In Silico ADMET and Drug-Likeness Profile for Lead Optimization

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on a series of indazol-pyrimidine derivatives indicate that this chemotype generally exhibits low predicted toxicity, good solubility, and favorable absorption characteristics, meeting Lipinski's Rule of Five and Veber's Rule [1]. This suggests that the 5-(Pyrimidin-5-yl)-1H-indazole core is a promising starting point for further development.

Drug Design ADMET In Silico Modeling

Optimal Procurement and Research Applications for 5-(Pyrimidin-5-yl)-1H-indazole


Design and Synthesis of Novel Alpha-7 nAChR Positive Allosteric Modulators (PAMs)

Given the high affinity (Ki = 7.60 nM) and excellent selectivity over hERG (>4,600-fold) demonstrated by a close derivative, 5-(Pyrimidin-5-yl)-1H-indazole is an ideal core scaffold for programs targeting the alpha-7 nicotinic acetylcholine receptor [1]. Researchers can use this building block to synthesize focused libraries of novel PAMs or agonists for the potential treatment of cognitive deficits in schizophrenia and Alzheimer's disease, with a built-in safety advantage.

Lead Optimization for Selective GSK-3β Kinase Inhibitors

The demonstrated GSK-3β inhibitory activity (IC50 values of 220-530 nM) of a derivative containing this core confirms its utility as a starting point for kinase inhibitor discovery [2]. Medicinal chemists can procure this compound to initiate structure-activity relationship (SAR) studies aimed at improving GSK-3β potency and selectivity for applications in oncology or metabolic disorders, leveraging the existing patent literature for guidance.

Development of Broad-Spectrum Anticancer Agents with a Favorable Drug-Likeness Profile

The class of indazol-pyrimidines has demonstrated significant in vitro cytotoxicity against MCF-7 breast cancer cells (IC50 1.63-2.96 µM) and favorable in silico ADMET properties [3]. 5-(Pyrimidin-5-yl)-1H-indazole can be procured as a central building block for generating novel anticancer leads that are not only potent but also predicted to have good oral bioavailability and low toxicity, accelerating the hit-to-lead process.

Quote Request

Request a Quote for 5-(Pyrimidin-5-yl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.